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molecular formula C9H18O4 B8322252 6,8-Dihydroxyoctanoic acid methyl ester

6,8-Dihydroxyoctanoic acid methyl ester

Cat. No. B8322252
M. Wt: 190.24 g/mol
InChI Key: CRUBJJQTENRFEL-UHFFFAOYSA-N
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Patent
US06140512

Procedure details

Under an argon atmosphere, triethylamine (0.7 ml, 5.05 mmol) and methanesulfonyl chloride (0.3 ml, 3.71 mmol) were added to a solution of (±)-methyl 6,8-dihydroxyoctanoate (320 mg, 1.68 mmol) in dichloromethane (8.4 ml) at 0° C. The mixture was stirred at 0° C. for 30 min, then quenched with ice water (20 ml) and extracted with dichloromethane (20 ml). The organic extract was washed with 2 M hydrochloric acid (20 ml), saturated sodium bicarbonate solution (20 ml) and brine (20 ml). The organic phase was dried over magnesium sulphate and the solvent was evaporated under reduced pressure to give the crude product which was purified using flash column chromatography with hexane-ethyl acetate (2:3) to give (±)-methyl 6,8-bis(methylsulfonyloxy)octanoate (581 mg, 99% yield) as a clear yellow oil. Rf 0.30 (hexane-ethyl acetate, 3:2).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[OH:13][CH:14]([CH2:23][CH2:24][OH:25])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20]>ClCCl>[CH3:8][S:9]([O:13][CH:14]([CH2:23][CH2:24][O:25][S:9]([CH3:8])(=[O:11])=[O:10])[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
320 mg
Type
reactant
Smiles
OC(CCCCC(=O)OC)CCO
Name
Quantity
8.4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 2 M hydrochloric acid (20 ml), saturated sodium bicarbonate solution (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OC(CCCCC(=O)OC)CCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 581 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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